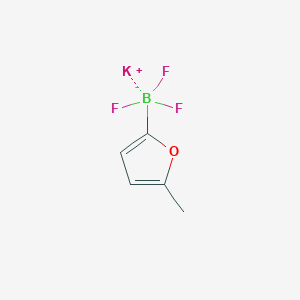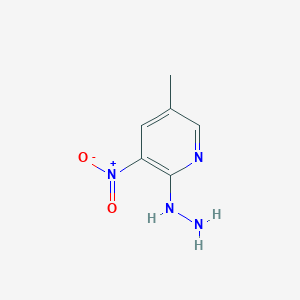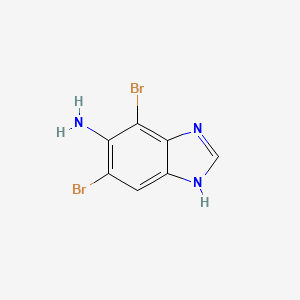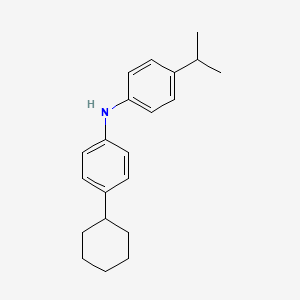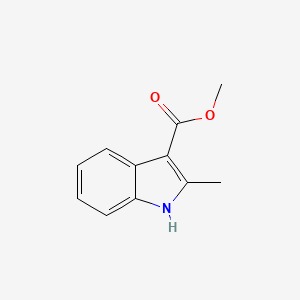
Methyl 2-methyl-1H-indole-3-carboxylate
概要
説明
“Methyl 2-methyl-1H-indole-3-carboxylate” is a derivative of 2-substituted 1H-indole-3-carboxylate . Indole is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The compound can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed intramolecular oxidative coupling . It can also be involved in the preparation of oncrasin-1 derivatives .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 189.21 . It should be stored sealed in dry conditions at 2-8°C .科学的研究の応用
Synthesis and Chemical Transformations
Methyl 2-methyl-1H-indole-3-carboxylate serves as a crucial intermediate in the synthesis of a wide range of indole derivatives, showcasing its versatility in organic synthesis. Ferdinand S. Melkonyan et al. (2008) demonstrated the efficient synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate through Ullmann-type intramolecular arylamination, highlighting its utility in constructing complex molecules under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008). Additionally, Donald C. Rogness and Richard C. Larock (2009) reported a high-yielding synthesis of a novel indole-indolone ring system from methyl indole-2-carboxylates and arynes, demonstrating the compound's role in creating functionally rich and diverse molecular architectures (Rogness & Larock, 2009).
Anticancer Activity
The compound has also found applications in the development of new anticancer agents. M. Niemyjska et al. (2012) synthesized new methyl indole-3-carboxylate derivatives and tested their anti-cancer activity against melanoma, renal, and breast cancer cell lines, indicating the potential of these derivatives as antitumor agents (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Catalysis and Regioselectivity
In catalysis, Benjamin S. Lane, Meghann A. Brown, and Dalibor Sames (2005) explored the direct palladium-catalyzed arylation of indoles, providing a mechanistic rationale for regioselectivity. Their work offers insights into the electrophilic palladation pathway, which is crucial for designing new catalytic conditions for arylation reactions (Lane, Brown, & Sames, 2005).
Materials Science and Fluorescence Studies
Methyl 3-arylindole-2-carboxylates, synthesized using a metal-assisted intramolecular C-N cyclization, exhibited potential as fluorescent probes due to their solvent-sensitive emission properties, as investigated by M. Queiroz et al. (2007). This work underscores the role of this compound derivatives in the development of materials with specific optical properties (Queiroz, Abreu, Castanheira, & Ferreira, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
作用機序
Target of Action
Methyl 2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to diverse biological responses.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Given the wide range of biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indole derivatives .
生化学分析
Biochemical Properties
Methyl 2-methyl-1H-indole-3-carboxylate plays a crucial role in biochemical reactions due to its indole moiety, which is a common structural motif in many bioactive compounds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidative coupling reactions catalyzed by palladium, leading to the formation of functionalized indole derivatives . The nature of these interactions often involves the activation of C-H bonds and subsequent coupling with other molecules, highlighting its potential in synthetic organic chemistry.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anticancer, and antimicrobial activities . These effects are mediated through the modulation of various cellular pathways, including the activation of aryl hydrocarbon receptors and the inhibition of specific enzymes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain proteases, thereby preventing the degradation of key cellular proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its biochemical and cellular effects . Its degradation products and their potential impacts on cellular processes are also important considerations in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may occur, including gastrointestinal irritation and potential hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and subsequent metabolism of this compound, leading to the formation of various metabolites . The interaction with cofactors and other enzymes in these pathways can influence the metabolic flux and levels of specific metabolites, ultimately affecting the overall biochemical and pharmacological properties of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the pharmacokinetics and biodistribution of this compound, which are critical for its therapeutic application.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical and cellular effects . For instance, the presence of specific targeting sequences can facilitate the localization of this compound to the mitochondria or nucleus, thereby influencing mitochondrial function or gene expression, respectively.
特性
IUPAC Name |
methyl 2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(11(13)14-2)8-5-3-4-6-9(8)12-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBPRTUBQKFRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344061 | |
| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65417-22-3 | |
| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


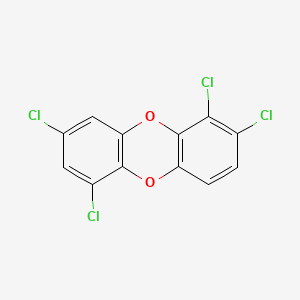
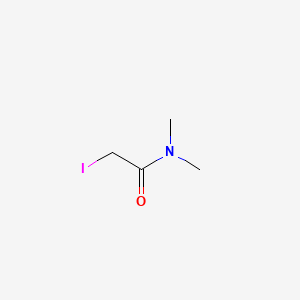
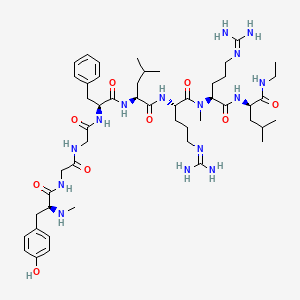
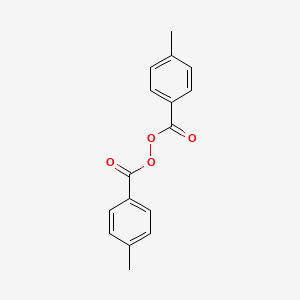



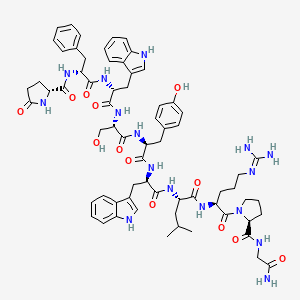
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)
